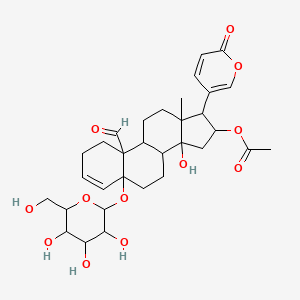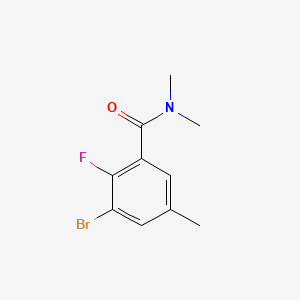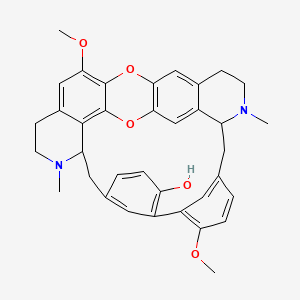
(1'alpha)-6',7-Didemethoxy-12-O-demethyl-6',7-oxy-12'-O-methylrodiasine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Yanangcorinin involves several synthetic routes, which typically include the use of organic solvents and specific reaction conditions. One common method involves the use of dimethyl sulfoxide (DMSO) , polyethylene glycol (PEG300) , and Tween 80 . The compound is dissolved in DMSO to create a mother liquor, which is then mixed with PEG300 and Tween 80 to achieve the desired concentration .
Industrial Production Methods: Industrial production methods for Yanangcorinin are not well-documented, likely due to its primary use in research settings. the preparation methods mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Yanangcorinin undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Yanangcorinin, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Yanangcorinin has a wide range of scientific research applications, including:
- Chemistry : Used as a reagent in various chemical reactions and studies.
- Biology : Investigated for its potential biological activities and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic effects and mechanisms of action.
- Industry : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Yanangcorinin involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through binding to specific receptors and modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Yanangcorinin can be compared with other similar compounds, such as:
- Rodiasine
- Oxyacanthine
- Berberine
These compounds share structural similarities with Yanangcorinin but differ in their specific chemical properties and biological activities. Yanangcorinin’s unique structure and reactivity make it a valuable compound for research purposes.
Propriétés
Formule moléculaire |
C36H36N2O5 |
|---|---|
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
13,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-16-ol |
InChI |
InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-21-6-8-30(40-3)26(14-21)25-13-20(5-7-29(25)39)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3 |
Clé InChI |
MMGBHVBJOIKWMF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


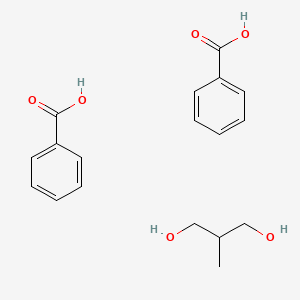

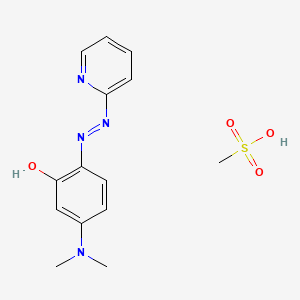
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079478.png)
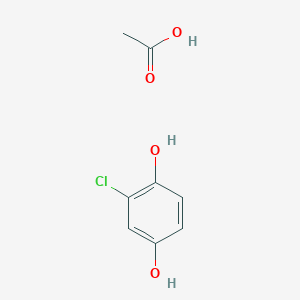
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)
![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
